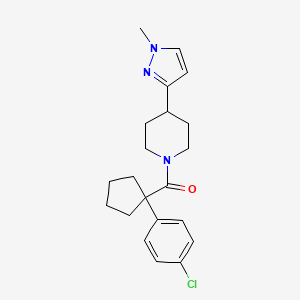
(1-(4-chlorophenyl)cyclopentyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-chlorophenyl)cyclopentyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26ClN3O and its molecular weight is 371.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways, often leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have a variety of pharmacokinetic properties .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level .
Actividad Biológica
The compound (1-(4-chlorophenyl)cyclopentyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , often referred to by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmacological research. This article provides an overview of its biological properties, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H28ClN3O, with a molecular weight of 418.0 g/mol. Its structure includes a cyclopentyl group, a chlorophenyl moiety, and a piperidine ring substituted with a pyrazole derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28ClN3O |
| Molecular Weight | 418.0 g/mol |
| CAS Number | 1428352-43-5 |
| IUPAC Name | This compound |
Research indicates that the compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and potential anti-inflammatory pathways. Its piperidine structure is known to influence central nervous system activity, making it a candidate for neuropharmacological studies.
- Neurotransmitter Modulation : The compound may affect serotonin and dopamine receptors, which could explain its potential antidepressant or anxiolytic effects.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders.
Pharmacological Applications
The biological activity of this compound has been explored in several contexts:
- Antidepressant Effects : Studies have shown that similar compounds with piperidine and pyrazole structures exhibit antidepressant-like effects in animal models.
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties, making them candidates for further development as antimicrobial agents.
Study 1: Antidepressant-Like Effects
A study conducted on rodents evaluated the antidepressant-like effects of the compound in comparison to traditional SSRIs. Results indicated that the compound significantly reduced symptoms of depression as measured by the forced swim test and tail suspension test, suggesting its potential as an alternative treatment for depression.
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses.
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-24-13-10-19(23-24)16-8-14-25(15-9-16)20(26)21(11-2-3-12-21)17-4-6-18(22)7-5-17/h4-7,10,13,16H,2-3,8-9,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJVSQZPNNWZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














